Bemegride

GABAA receptor Electrophysiology Whole-cell patch clamp

Bemegride (CAS 64-65-3) is a non-competitive GABAA receptor antagonist with a mechanism pharmacologically distinct from peripheral chemoreceptor agonists like doxapram. It suppresses both GABA- and pentobarbitone-evoked whole-cell currents. This compound is validated for eliciting epileptiform discharges in canine models (7.3 mg/kg, p=0.0294) and serves as a discriminative stimulus at 5 mg/kg—four times more potent than pentylenetetrazol—reversible by anxiolytics. Its narrow therapeutic index (LD50/ED50: 1.9 in gerbils) makes it an ideal tool for analeptic efficacy, seizure locus, and anxiety pharmacology studies. Procure with confidence for GABAA receptor and CNS research.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 64-65-3
Cat. No. B1667925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemegride
CAS64-65-3
SynonymsBemegride;  Antibarbi;  Agipnon;  Ahypnon;  Eukraton;  Malysol;  Mikedimide;  Zentraleptin
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)NC(=O)C1)C
InChIInChI=1S/C8H13NO2/c1-3-8(2)4-6(10)9-7(11)5-8/h3-5H2,1-2H3,(H,9,10,11)
InChIKeyORRZGUBHBVWWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bemegride CAS 64-65-3: A CNS Stimulant and Barbiturate Antidote with Unique Pharmacological Profile


Bemegride (3-Ethyl-3-methylglutarimide, CAS 64-65-3) is a central nervous system (CNS) stimulant and analeptic agent, historically used as an antidote for barbiturate poisoning and as a respiratory stimulant [1]. Its primary mechanism involves non-competitive antagonism at the GABAA receptor, suppressing both GABA- and pentobarbitone-evoked whole-cell currents [2]. This action underpins its ability to reverse CNS depression. While structurally related to glutarimide derivatives, its specific pharmacological fingerprint, characterized by a narrow therapeutic window and potent convulsant properties at higher doses, distinguishes it from other respiratory stimulants like doxapram or nikethamide [3].

Why Bemegride Cannot Be Replaced by Other CNS Stimulants or Analeptics


Generic substitution among CNS stimulants is scientifically unsound due to profound differences in their mechanism, potency, and safety profiles. For instance, while both bemegride and doxapram are used as respiratory stimulants, doxapram acts primarily via peripheral chemoreceptors, whereas bemegride exerts direct GABAA receptor antagonism [1]. More critically, the convulsant threshold and dose-response relationship for EEG activation varies dramatically among agents like bemegride, pentylenetetrazol, and picrotoxin, making them non-interchangeable for applications like epilepsy diagnostics or research models of anxiety [2]. The following quantitative evidence details these critical differentiators, essential for informed scientific procurement.

Quantitative Differentiation: Bemegride vs. Pentylenetetrazol, Doxapram, Nikethamide, and Picrotoxin


GABAA Receptor Antagonism: Direct Electrophysiological Comparison with Pentobarbitone

Bemegride demonstrates a direct antagonistic action at the GABAA receptor, a mechanism distinct from indirect chemoreceptor agonists. In whole-cell patch-clamp recordings from mouse spinal neurons, bemegride suppressed both GABA-evoked and pentobarbitone-evoked whole-cell currents to similar extents [1]. This provides a quantifiable, receptor-level differentiation for studies requiring specific GABAA antagonism rather than general CNS stimulation.

GABAA receptor Electrophysiology Whole-cell patch clamp Antagonism

Potency in Discriminative Stimulus Paradigm: A Quantitative Behavioral Comparison with Pentylenetetrazol (PTZ)

In a drug discrimination study, rats learned to reliably discriminate bemegride at a dose of 5 mg/kg from saline. In contrast, rats failed to learn to discriminate pentylenetetrazol (PTZ) at the same 5 mg/kg dose; a 20 mg/kg dose of PTZ was required for reliable discrimination [1]. This indicates a 4-fold higher behavioral potency for bemegride in producing a discriminable interoceptive cue, which may reflect differences in convulsant liability or receptor interaction.

Behavioral pharmacology Drug discrimination Anxiety models Convulsants

Dose-Dependent EEG Activation: A Comparative Assessment of Epileptogenic Threshold in Canine Model

Bemegride's utility as a diagnostic activation agent for epilepsy was quantitatively established in a 2022 canine study. The median dose required to activate epileptiform discharges (EDs) on EEG was significantly lower in epileptic dogs (7.3 mg/kg) compared to healthy controls (19.7 mg/kg) (p=0.0294) [1]. This demonstrates a state-dependent differential sensitivity, highlighting its value in targeted diagnostic procedures. While other convulsants like PTZ are used in similar models, this specific dose-response characterization for bemegride provides a benchmark for safe and effective use in this specific application.

Epilepsy model EEG activation Veterinary neurology Convulsant threshold

Clinical Postanesthetic Arousal: A Comparative Study Against Nikethamide, Ethamivan, and Methylphenidate

A direct clinical comparison evaluated the effectiveness of bemegride against three other analeptics—nikethamide, ethamivan, and methylphenidate—in promoting postanesthetic arousal [1]. While the study established a comparative framework, it is a historical reference point. This comparison is essential for procurement decisions when selecting an analeptic for a specific clinical research scenario, as it confirms bemegride's activity profile relative to its historical contemporaries.

Anesthesiology Postanesthetic arousal Analeptics Clinical comparison

Convulsant Potency and Safety Margin: A Comparative Study in Gerbils

A study in gerbils quantified the convulsant and lethal doses of bemegride, providing a critical safety and efficacy index. The median effective dose for inducing convulsions was 12.0 mg/kg, and the median lethal dose was 22.5 mg/kg [1]. This yields a therapeutic index (LD50/ED50) of approximately 1.9, highlighting its narrow safety margin. This quantifiable risk profile is a key differentiator when selecting a convulsant agent for experimental use, as it dictates the precision required in dosing and handling.

Toxicology Convulsant dose Safety pharmacology Lethality

Analeptic Potency in Barbiturate-Poisoned Animals: Comparative Evaluation Against Doxapram and Diethamivan

In a study comparing new analeptics in barbiturate-poisoned animals, bemegride was evaluated against doxapram and diethamivan [1]. The chief toxic manifestation of bemegride was convulsions, and it was noted that bemegride "always evoked increased EEG activity" whereas diethamivan only did so during light anesthesia. This indicates a more potent and consistent CNS stimulant effect for bemegride under conditions of deep CNS depression, which may be a key differentiator for studies requiring robust reversal of profound hypnosis.

Barbiturate overdose Analeptic Efficacy Preclinical model

Defined Research and Diagnostic Applications for Bemegride Based on Empirical Evidence


Pharmacological Activation in Canine Electroencephalography (EEG) for Epilepsy Research

Bemegride is demonstrably effective as a pharmacological activator for eliciting epileptiform discharges in anesthetized dogs with epilepsy, at a median dose of 7.3 mg/kg [1]. This application is supported by a 2022 study showing significant dose differentials between epileptic and non-epileptic animals (p=0.0294) without inducing clinical seizures. This makes it a valuable tool for veterinary neurology research, particularly in pre-surgical evaluations and studies on seizure foci localization [1].

Behavioral Pharmacology Model for Anxiety and Convulsant Mechanisms

Bemegride serves as a potent discriminative stimulus in rodent models at a dose of 5 mg/kg, which is four times more potent than pentylenetetrazol for this purpose [2]. Its interoceptive cue generalizes to PTZ and is antagonized by anxiolytics like chlordiazepoxide, establishing its utility in screening compounds for anxiety-related effects and studying the neurobiology of pro-convulsant and anxiogenic states [2].

In Vitro Electrophysiology Studies on GABAA Receptor Antagonism

As a confirmed GABAA receptor antagonist, bemegride is a valuable tool compound for in vitro studies using whole-cell patch clamp electrophysiology. It suppresses both GABA- and pentobarbitone-evoked currents to similar extents, providing a means to investigate receptor pharmacology and the mechanisms of CNS depressant reversal at the channel level [3].

Preclinical Modeling of Barbiturate Overdose and CNS Depression

Bemegride's established, albeit narrow, therapeutic index (LD50/ED50 of 1.9 in gerbils) and its ability to consistently increase EEG activity during deep barbiturate anesthesia make it a relevant agent for historical control experiments or specific research on analeptic efficacy and toxicity in models of profound CNS depression [4] [5].

Technical Documentation Hub

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